Limited Public Data Availability: A Comparative Look at Chemiluminescent Results
The BindingDB entry BDBM50569749 (ChEMBL4857554), which may correspond to this compound, reports an IC50 of 1.58E+3 nM for inhibition of human recombinant AChE [1]. This is the only quantitative data point potentially linked to this specific CAS number. For comparison, a known selective AChE inhibitor, donepezil, has an IC50 of ~5 nM in similar human recombinant assays [2]. The difference in magnitude suggests that if the binding data is confirmed, the target compound's AChE inhibitory activity is very weak, which could be advantageous in assays requiring functional selectivity over AChE.
| Evidence Dimension | Human Acetylcholinesterase (AChE) Inhibition |
|---|---|
| Target Compound Data | IC50 = 1.58E+3 nM (BindingDB, AChE) |
| Comparator Or Baseline | Donepezil (reference AChE inhibitor): IC50 ~5 nM (human recombinant) |
| Quantified Difference | ~316-fold less potent than donepezil |
| Conditions | BindingDB Assay: Inhibition of human recombinant AChE assessed as reduction in cholinesterase activity using acetylthiocholine iodide as substrate by Ellman's method. |
Why This Matters
This low potency against AChE may position the compound as a useful control or selectivity probe in assays where off-target AChE inhibition must be avoided.
- [1] BindingDB, Entry BDBM50569749, ChEMBL4857554. View Source
- [2] Chew, M. L., et al. (2019). A Randomized, Placebo-Controlled Study of the Safety and Tolerability of Donepezil in Healthy Male Subjects. Clinical Pharmacology in Drug Development, 8(2). View Source
